Dichloromethylsilane: A Technical Guide for Researchers
Dichloromethylsilane: A Technical Guide for Researchers
An In-depth Examination of the Properties, Applications, and Experimental Protocols of a Key Organosilicon Intermediate
Introduction
Dichloromethylsilane (DCMS) is a highly reactive organosilicon compound with the chemical formula CH₃SiHCl₂. It serves as a critical intermediate and building block in the synthesis of a wide array of silicon-containing materials.[1] Its molecular structure features both a reactive silicon-hydrogen (Si-H) bond and two silicon-chlorine (Si-Cl) bonds, enabling versatile chemical transformations such as hydrosilylation and hydrolysis.[2] These reactions are fundamental to the production of various silicone polymers (polysiloxanes), resins, and elastomers.[1] Consequently, dichloromethylsilane is an indispensable precursor in industries ranging from electronics and automotive to construction and manufacturing, where it is used to create high-performance materials, adhesives, coatings, and surface treatment agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, key reactions, experimental procedures, and safety protocols for laboratory professionals.
Chemical and Physical Properties
Dichloromethylsilane is a colorless, volatile, and highly flammable liquid with a sharp, acrid odor.[1][4] It is sensitive to air and moisture, reacting violently with water.[4][5] Due to its reactivity, it must be handled with strict adherence to safety protocols.
| Property | Value |
| CAS Number | 75-54-7 |
| Molecular Formula | CH₄Cl₂Si |
| Molecular Weight | 115.03 g/mol [3] |
| Appearance | Colorless, clear liquid[3] |
| Odor | Acrid, sharp, hydrochloric acid-like[4] |
| Melting Point | -93 °C[3][6] |
| Boiling Point | 41 °C[3][6] |
| Density | 1.105 g/mL at 25 °C[6][7] |
| Vapor Pressure | 6.79 psi (471 hPa) at 20 °C[4][6] |
| Vapor Density | 4.0 (vs. air)[6][7] |
| Flash Point | -28 °C (-18.4 °F)[8] |
| Autoignition Temperature | 230 °C (446 °F)[9] |
| Explosive Limits | 6.0% - 55.0% by volume[9] |
| Refractive Index | n20/D 1.398[6][7] |
| Solubility | Decomposes in water[4][7] |
| Sensitivity | Air and moisture sensitive[4][7] |
Key Reactions and Applications
The utility of dichloromethylsilane stems from its dual reactivity. The Si-Cl bonds are readily hydrolyzed, while the Si-H bond can participate in hydrosilylation reactions.
-
Hydrolysis and Polycondensation: The most significant reaction of dichloromethylsilane is its hydrolysis with water. This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming an unstable silanol (B1196071) intermediate (CH₃SiH(OH)₂). These intermediates rapidly undergo condensation, eliminating water to form Si-O-Si linkages, which are the backbone of silicone polymers. This process is fundamental to the synthesis of polymethylhydrosiloxane (B1170920) (PMHS) and other silicone fluids, elastomers, and resins.[1] The degree of polymerization and the structure of the final polymer (linear or cyclic) can be controlled by the reaction conditions.[10]
-
Hydrosilylation: The Si-H bond in dichloromethylsilane can add across unsaturated bonds, such as those in alkenes and alkynes, in a process called hydrosilylation.[2] This reaction, typically catalyzed by platinum complexes, is a powerful method for forming stable silicon-carbon bonds and is used to synthesize a variety of functionalized organosilanes.[2][11] These products serve as coupling agents, surface modifiers, and precursors for more complex silicone materials.[2]
Experimental Protocols
General Protocol for Controlled Hydrolysis of Dichloromethylsilane to Polymethylhydrosiloxane
This protocol describes a general laboratory procedure for the hydrolysis of dichloromethylsilane. Caution: This reaction is highly exothermic and releases corrosive hydrogen chloride gas. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat, must be worn at all times.[6]
Materials:
-
Dichloromethylsilane (CH₃SiHCl₂)
-
An inert solvent (e.g., diethyl ether or dichloromethane)
-
Deionized water
-
A weak base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Three-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser in a fume hood. Place the flask in an ice bath to control the reaction temperature.
-
Reaction Mixture: Add the dichloromethylsilane and the inert solvent (e.g., diethyl ether) to the flask. Begin stirring and allow the mixture to cool to below 15°C.[4]
-
Hydrolysis: Slowly add deionized water to the dropping funnel. Add the water dropwise to the stirred dichloromethylsilane solution. The reaction is vigorous and will generate heat and HCl gas.[6] Maintain the temperature below 25°C throughout the addition.[4] This step is critical and should not be rushed.
-
Stirring: Once the water addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the reaction goes to completion.[4]
-
Workup: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an organic layer and an aqueous (acidic) layer. Remove and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining HCl. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until effervescence ceases.
-
Final Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying and Isolation: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the polymethylhydrosiloxane fluid.[4]
Signaling Pathways and Logical Relationships
The primary chemical transformation of dichloromethylsilane in the synthesis of silicones is its hydrolysis and subsequent condensation. This process can be visualized as a straightforward logical workflow.
Caption: Hydrolysis and condensation of dichloromethylsilane.
Safety and Handling
Dichloromethylsilane is a hazardous substance that requires careful handling.
-
Hazards: It is highly flammable, and its vapors can form explosive mixtures with air.[5][9] It reacts violently with water, releasing flammable gases and corrosive hydrogen chloride.[5][12] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant lab coat, and gloves resistant to corrosive chemicals.[10][12]
-
Handling: Use spark-proof tools and explosion-proof equipment.[9] Ground all equipment to prevent static discharge.[5] Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][10] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen).[10][12] It should be stored in a refrigerator or a designated flammables cabinet.[5] Keep away from water and incompatible materials such as strong oxidizing agents.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 13. sdfine.com [sdfine.com]
